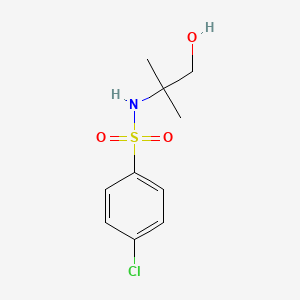

4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide

Vue d'ensemble

Description

4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide (CAS# 59724-57-1) is a useful research chemical . It has a molecular weight of 263.74 and a molecular formula of C10H14ClNO3S .

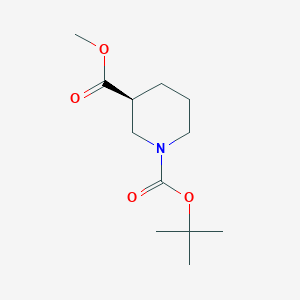

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC©(CO)NS(=O)(=O)C1=CC=C(C=C1)Cl . This indicates that the molecule contains a sulfonamide group attached to a chlorobenzene ring, with a 2-hydroxy-1,1-dimethylethyl group also attached to the nitrogen of the sulfonamide .Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.74 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Applications De Recherche Scientifique

Gastroprotective Properties of Related Compounds

A study discussed the gastroprotective properties of ebrotidine, highlighting its ability to combine H2-receptor antagonist properties with cytoprotective actions. This is attributed to enhancements in the physicochemical characteristics of mucus gel, crucial for mucosal repair and integrity maintenance (Slomiany, Piotrowski, & Slomiany, 1997) .

Occurrence and Fate in Aquatic Environments

Another study reviewed the occurrence, fate, and behavior of parabens, which share a common benzenesulfonamide moiety, in aquatic environments. Despite their biodegradability, parabens persist at low levels in effluents and surface waters, underlining the continuous environmental introduction and ubiquity of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015) .

Metabolism of Halogenated Ethylenes

The metabolism of chlorinated ethylenes was reviewed, indicating the formation of chloroethylene epoxides as initial intermediates, which then rearrange into various metabolites. This study provides insights into the metabolic pathways and potential toxicities of chlorinated compounds (Leibman & Ortiz, 1977) .

Antioxidant Properties of Chromones

Research on chromones, compounds with a benzo-pyranone structure, demonstrates their significant antioxidant potential, which can neutralize active oxygen and free radicals, thereby delaying or inhibiting cell impairment and various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014) .

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide is carbonic anhydrase IX . Carbonic anhydrase IX is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .

Mode of Action

this compound acts as an inhibitor of carbonic anhydrase IX . By inhibiting this enzyme, the compound disrupts the tumor cells’ metabolism, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of carbonic anhydrase IX affects the tumor cells’ pH regulation and metabolism . This disruption can lead to a decrease in tumor cell proliferation and survival .

Pharmacokinetics

Like other benzenesulfonamide derivatives, it is expected to have good bioavailability.

Result of Action

The inhibition of carbonic anhydrase IX by this compound leads to a decrease in tumor cell proliferation and survival . This can result in a reduction in tumor size and potentially improve patient outcomes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the compound’s ability to inhibit carbonic anhydrase IX

Propriétés

IUPAC Name |

4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO3S/c1-10(2,7-13)12-16(14,15)9-5-3-8(11)4-6-9/h3-6,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHRDVCMEMQKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

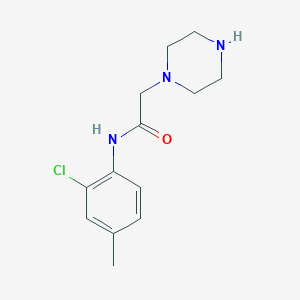

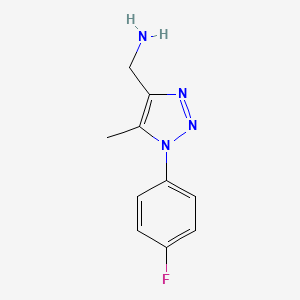

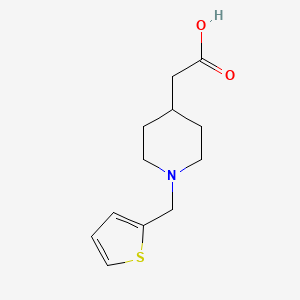

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1460825.png)

![1-(Chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B1460827.png)

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1460832.png)

![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)

![(3R,7R,8AS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1460841.png)

![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)

![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1460847.png)